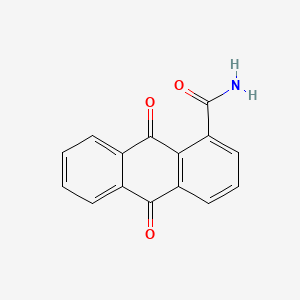
9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is an organic compound derived from anthracene It is characterized by the presence of a carboxamide group attached to the anthracene core, which is further oxidized to form two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent. For instance, reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride or 2-methylbenzoic acid under appropriate conditions can yield the desired compound . The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes and pigments, as well as in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in electron transfer processes. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
9,10-Dihydroxyanthracene: This compound is the hydroquinone form of anthraquinone and is easily dissolved in alkaline solutions.
9,10-Dihydroanthracene: An organic compound derived from anthracene, used as a hydrogen donor.
Anthraquinone-2-carboxylic acid: Another derivative of anthracene with a carboxylic acid group at the 2-position.
Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to the presence of both ketone and amide functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
7223-68-9 |
|---|---|
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C15H9NO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H,(H2,16,19) |
Clave InChI |
QNLRSUPDYDUZSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)

![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)









